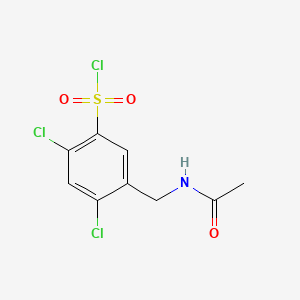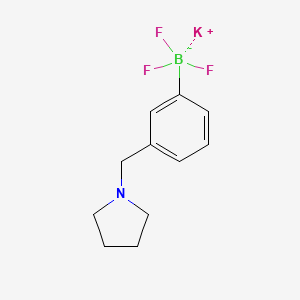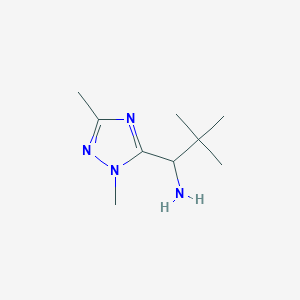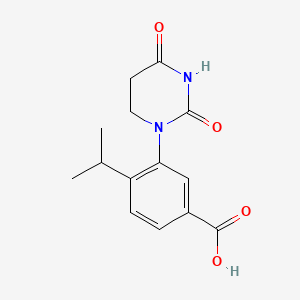
3-(2,4-Dioxohexahydropyrimidin-1-yl)-4-isopropyl-benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,4-dioxo-1,3-diazinan-1-yl)-4-(propan-2-yl)benzoic acid is an organic compound that belongs to the class of benzoic acids. These compounds are known for their diverse applications in various fields such as chemistry, biology, and medicine. The unique structure of this compound, featuring a diazinane ring and a benzoic acid moiety, makes it an interesting subject for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-(propan-2-yl)benzoic acid typically involves multi-step organic reactions. One common approach might include:
Formation of the diazinane ring: This could be achieved through the cyclization of appropriate precursors under controlled conditions.
Attachment of the benzoic acid moiety: This step might involve a Friedel-Crafts acylation reaction, where the diazinane ring is acylated with a benzoic acid derivative.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-(2,4-dioxo-1,3-diazinan-1-yl)-4-(propan-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to form different derivatives.
Reduction: Reduction reactions could lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acid derivatives, while reduction could produce alcohols or amines.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: Potential use in drug development due to its unique structure.
Industry: Applications in the production of specialty chemicals or materials.
作用机制
The mechanism by which 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-(propan-2-yl)benzoic acid exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways.
相似化合物的比较
Similar Compounds
Benzoic acid derivatives: Compounds with similar benzoic acid moieties.
Diazinane derivatives: Compounds with similar diazinane rings.
Uniqueness
The uniqueness of 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-(propan-2-yl)benzoic acid lies in its combined structure of a diazinane ring and a benzoic acid moiety, which might confer unique chemical and biological properties compared to other similar compounds.
属性
分子式 |
C14H16N2O4 |
|---|---|
分子量 |
276.29 g/mol |
IUPAC 名称 |
3-(2,4-dioxo-1,3-diazinan-1-yl)-4-propan-2-ylbenzoic acid |
InChI |
InChI=1S/C14H16N2O4/c1-8(2)10-4-3-9(13(18)19)7-11(10)16-6-5-12(17)15-14(16)20/h3-4,7-8H,5-6H2,1-2H3,(H,18,19)(H,15,17,20) |
InChI 键 |
VYFVCUUTOQTYFY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(C=C(C=C1)C(=O)O)N2CCC(=O)NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


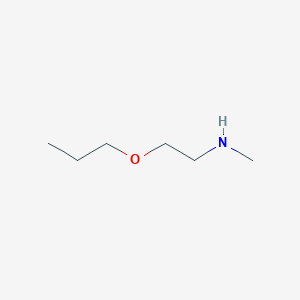
![1-[1-(Pyridazin-3-yl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B13486005.png)
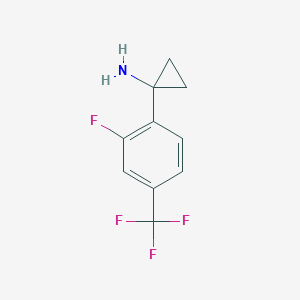

![(4~{Z})-6,7-bis(chloranyl)-4-[[(4-methylphenyl)amino]methylidene]-8-oxidanyl-1,2-dihydrodibenzofuran-3-one](/img/structure/B13486016.png)
![1-[3-Bromo-4-(trifluoromethyl)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13486024.png)
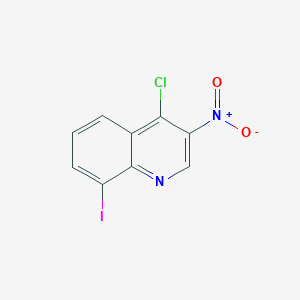
![Tert-butyl 3-[3-(methylamino)-2-oxopyrrolidin-1-yl]azetidine-1-carboxylate](/img/structure/B13486034.png)

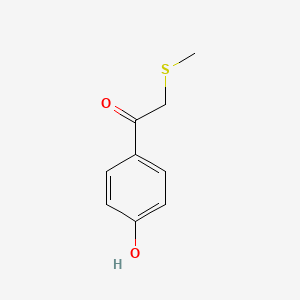
![4-(5-Methylpyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13486069.png)
